molecular formula C23H19BrN2O3S B2851719 (3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893311-73-4

(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2851719
CAS No.: 893311-73-4
M. Wt: 483.38
InChI Key: HOTGGXUMVXLANS-HYARGMPZSA-N
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Description

This compound belongs to the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide family, characterized by a bicyclic core with a sulfone group (S=O₂) at positions 1 and 2. The (3E)-configuration indicates the geometry of the enamine moiety formed by the [(4-bromophenyl)amino]methylene group at position 3. The 4-methylbenzyl substituent at position 1 introduces steric and electronic effects that modulate reactivity and stability. This compound is synthesized via multicomponent reactions involving benzothiazinone derivatives, aldehydes, and active methylene nitriles, as demonstrated in analogous systems . Its structural features make it a candidate for studying enol nucleophilicity and cyclization behavior in heterocyclic chemistry.

Properties

IUPAC Name

(3E)-3-[(4-bromoanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3S/c1-16-6-8-17(9-7-16)15-26-21-5-3-2-4-20(21)23(27)22(30(26,28)29)14-25-19-12-10-18(24)11-13-19/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTGGXUMVXLANS-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Br)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)Br)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of benzothiazinones, a class of compounds known for their significant biological activities, particularly against various strains of Mycobacterium tuberculosis (Mtb). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : Benzothiazinone with a 2,2-dioxide moiety.
  • Substituents :
    • A 4-bromophenyl group attached to an amino group.
    • A 4-methylbenzyl group contributing to its lipophilicity.

This structural configuration is crucial for its biological activity and interaction with biological targets.

Biological Activity Overview

The biological activity of benzothiazinones has been extensively studied, particularly in the context of anti-tubercular agents. The compound exhibits several notable activities:

  • Antimycobacterial Activity : Benzothiazinones are recognized for their potent action against Mtb. Studies indicate that they inhibit the synthesis of arabinan, a critical component of the bacterial cell wall, thereby impeding bacterial growth and survival .
  • Anti-inflammatory Properties : Similar derivatives have shown effectiveness in reducing inflammation and pain, suggesting potential use in treating inflammatory conditions .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Carbonic Anhydrase : Some studies have highlighted the role of carbonic anhydrase inhibitors derived from benzothiazinones in suppressing drug-resistant strains of Mtb. These inhibitors disrupt essential physiological processes in bacteria .
  • Disruption of Cell Wall Synthesis : The compound's action on arabinan synthesis is a critical pathway for its antimycobacterial effect. By targeting this pathway, the compound effectively compromises the structural integrity of Mtb .

Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of benzothiazinone derivatives:

StudyFindings
The compound exhibited significant anti-inflammatory activity compared to standard NSAIDs.
In vitro assays demonstrated potent inhibition against various Mtb strains with low MIC values.
Animal models showed that treatment with benzothiazinones led to prolonged survival rates in subjects infected with Mtb.

Case Study: Efficacy Against Drug-Resistant Mtb

A recent study focused on the effectiveness of benzothiazinone derivatives against drug-resistant strains of Mtb. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with existing antitubercular drugs. This finding underscores the potential for developing combination therapies that could enhance treatment outcomes for patients with multidrug-resistant tuberculosis .

Scientific Research Applications

The compound (3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies.

Molecular Formula

The molecular formula of this compound is C19H19BrN2O2SC_{19}H_{19BrN_2O_2S}, indicating a significant molecular weight and complexity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit antimicrobial properties. The specific compound has shown potential against various bacterial strains, making it a candidate for further development as an antibacterial agent. Studies have demonstrated that modifications in the side chains can enhance efficacy against resistant strains.

Anticancer Properties

Benzothiazine derivatives have been investigated for their anticancer activities. The compound's structure allows for interaction with DNA or enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound may inhibit tumor growth in vitro, warranting further investigation through clinical trials.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression, potentially leading to new therapeutic strategies.

Photovoltaic Materials

Recent research has explored the use of organic compounds like this benzothiazine derivative in photovoltaic applications. The unique electronic properties of the compound make it suitable for incorporation into organic solar cells, potentially improving energy conversion efficiency.

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with tailored properties. Its functional groups allow for copolymerization with other monomers, leading to materials with specific thermal and mechanical characteristics.

Pesticide Development

Given its structural characteristics, this compound may be explored as a potential pesticide or herbicide. Research into its efficacy against pests could lead to the development of environmentally friendly agricultural chemicals.

Biomonitoring Studies

The compound's relevance in environmental science extends to biomonitoring studies, where its metabolites can be tracked in biological samples. This application is crucial for understanding human exposure levels and potential health risks associated with environmental pollutants.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzothiazine indicated that modifications led to enhanced antimicrobial activity against Gram-positive bacteria. The specific compound was tested against Staphylococcus aureus and exhibited significant inhibition zones compared to standard antibiotics.

Case Study 2: Photovoltaic Efficiency

In a comparative study involving organic solar cells, the incorporation of the compound into the active layer demonstrated a notable increase in power conversion efficiency by 15% compared to devices without this additive. This highlights its potential role in next-generation solar technologies.

Case Study 3: Environmental Impact Assessment

Research involving biomonitoring highlighted the presence of the compound's metabolites in urban populations, raising concerns about exposure levels from agricultural runoff. This study emphasized the need for regulatory assessments regarding its use in pesticides.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl substituent undergoes aryl substitution reactions under transition-metal-catalyzed conditions. This reactivity is critical for modifying the compound’s electronic and steric properties. For example:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ to replace the bromine with aryl groups .

  • Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines using Pd catalysts .

Table 1: Substitution Reactions of the Bromophenyl Group

Reaction TypeConditionsProductYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CAryl-substituted benzothiazinone75–88
AminationPd₂(dba)₃, Xantphos, t-BuONa, 110°C4-Aminophenyl derivative68

Cyclization and Rearrangement Reactions

The benzothiazinone core participates in ring-forming reactions , often triggered by base-mediated or thermal conditions:

  • Gabriel-Colman Rearrangement : Converts isothiazolone intermediates into benzothiazinones under basic conditions (e.g., K₂CO₃ in DMF) .

  • Intramolecular Cyclization : Forms fused heterocycles when heated with Lewis acids like ZrO(NO₃)₂ .

Table 2: Cyclization Pathways

Starting MaterialConditionsProductKey Features
IsothiazoloneK₂CO₃, DMF, RTBenzothiazinone with 4-bromoarylRetains sulfone groups
o-AminoacetophenoneAgOTf, CH₃CN, refluxDihydroquinolinone hybridEnhanced bioactivity

Condensation and Schiff Base Formation

The (4-bromophenyl)amino-methylene group acts as a reactive site for Schiff base formation :

  • Reacts with aldehydes/ketones to form imine derivatives.

  • Stable under acidic conditions but hydrolyzes in strong bases .

Example Reaction:

Benzothiazinone+RCHOEtOH Imine derivative(Yield 82 )[6]\text{Benzothiazinone}+\text{RCHO}\xrightarrow{\text{EtOH }}\text{Imine derivative}\quad (\text{Yield 82 })[6]

Functionalization of the Sulfone Groups

The 2,2-dioxide sulfone groups enhance electrophilicity at adjacent positions:

  • Nucleophilic Attack : Reacts with Grignard reagents at the α-carbon to the sulfone.

  • Reduction : LiAlH₄ reduces sulfones to thioethers, though this disrupts the benzothiazinone core.

Cross-Coupling Reactions

The 4-methylbenzyl group undergoes C–H activation in the presence of Pd catalysts:

  • Direct Arylation : Couples with aryl halides via Pd(OAc)₂ and PivOH to introduce aryl groups at the benzyl position .

Stability and Degradation

  • Photodegradation : UV light induces cleavage of the sulfone groups, forming sulfinic acid derivatives .

  • Acid/Base Stability : Stable in pH 4–9 but decomposes under strongly acidic (pH < 2) or basic (pH > 11) conditions.

Key Research Findings

  • Bioactivity Modulation : Suzuki coupling products exhibit improved α-glucosidase inhibition (IC₅₀ = 25–46 μM vs. 58.8 μM for acarbose) .

  • Electronic Effects : The sulfone groups lower the LUMO energy by 1.2 eV, enhancing electrophilicity for nucleophilic reactions.

  • Steric Constraints : Ortho-substituted aryl groups (e.g., 2-bromo) reduce yields in cross-coupling due to steric hindrance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Substituent Variation: The 4-bromophenyl group is replaced with a 3-chloro-2-methylphenyl group. Impact: The chloro-methyl group alters electronic effects (electron-withdrawing Cl vs.

1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Substituent Variation: The 4-methylbenzyl group is replaced with an ethyl group. Reactivity: Ethyl substitution reduces steric hindrance, enabling higher yields in multicomponent reactions with aldehydes and nitriles (e.g., malononitrile) .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (Tc) for binary fingerprint comparisons:

  • Similarity to Quinazolinone Derivatives: Tc ≈ 0.65–0.70 (moderate similarity) due to shared enamine and bicyclic motifs but divergent heteroatom arrangements (S=O₂ vs. N-O in quinazolinones) .
  • Similarity to Triazole-Thiones :
    Tc ≈ 0.45–0.50 (low similarity) despite shared hydrogen-bonding motifs (N–H···O/S), reflecting differences in core ring systems .

Table 1: Comparative Analysis of Key Derivatives

Compound Substituent (R₁) Substituent (R₂) Key Reactivity Yield (%) Reference
(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 4-methylbenzyl 4-bromophenyl Forms triethylammonium salts with thiophene-2-carbaldehyde 60–75
(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 4-methylbenzyl 3-chloro-2-methylphenyl Enhanced halogen bonding in crystal packing 70–80
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl H (unsubstituted) Selective pyran formation with malononitrile 85–90

Table 2: Tanimoto Similarity Coefficients (Binary Fingerprints)

Compared Compound Pair Tc Reference
Target compound vs. Quinazolinone Schiff bases 0.68
Target compound vs. Triazole-thione derivatives 0.48
Target compound vs. Ethyl-substituted benzothiazinone 0.82

Discussion

The 4-methylbenzyl group in the target compound introduces steric constraints that favor salt formation over pyran derivatives in specific reactions, distinguishing it from simpler alkyl-substituted analogues. However, its low similarity to triazole-thiones underscores the uniqueness of its hydrogen-bonding and cyclization behavior.

Preparation Methods

Gabriel-Colman Rearrangement

A modified Gabriel-Colman rearrangement of 3-methoxybenzoisothiazolone (derived from methyl salicylate) produces the 1,2-benzothiazin-4(3H)-one skeleton. This method, adapted from studies on analogous compounds, involves bromination followed by base-catalyzed rearrangement.

Reaction conditions :

  • Starting material : Methyl salicylate.
  • Brominating agent : N-Bromosuccinimide (NBS).
  • Rearrangement base : Aqueous NaOH or K₂CO₃.
  • Solvent : Dimethylformamide (DMF) or acetone.

Cyclization of Saccharin Derivatives

Alternative routes employ saccharin derivatives cyclized with α-bromo ketones. For example, reacting sodium saccharin with α-bromo-3-methoxyacetophenone yields benzoisothiazolones, which rearrange under basic conditions to form the benzothiazinone core.

N-Alkylation with 4-Methylbenzyl Bromide

The 4-methylbenzyl group is introduced via N-alkylation of the benzothiazinone nitrogen.

Procedure :

  • Substrate : 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide.
  • Alkylating agent : 4-Methylbenzyl bromide.
  • Base : Anhydrous K₂CO₃ or Cs₂CO₃.
  • Solvent : Acetone or DMF.
  • Conditions : Reflux for 12–24 hours.

Example :

  • Yield : ~67% (based on analogous N-alkylations).
  • Characterization : IR (C=O stretch at 1,724 cm⁻¹), ¹H NMR (δ 4.23 ppm, CH₂ of benzyl group).

Condensation with 4-Bromoaniline

The final step involves condensation of the 3-position ketone with 4-bromoaniline to form the (E)-imine.

Schiff Base Formation

Reagents :

  • Carbonyl component : 3-Oxo intermediate.
  • Amine : 4-Bromoaniline.
  • Catalyst : Acetic acid or p-toluenesulfonic acid (PTSA).
  • Solvent : Ethanol or toluene.

Mechanism :

  • Nucleophilic attack of the amine on the carbonyl carbon.
  • Dehydration to form the imine.
  • Stereoselective stabilization of the (E)-isomer via intramolecular hydrogen bonding.

Optimization :

  • Temperature : 80–100°C.
  • Time : 6–12 hours.
  • Yield : 58–72% (extrapolated from similar condensations).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate condensation:

  • Conditions : 100 W, 120°C, 30 minutes.
  • Advantages : Improved yield (75–80%), reduced side products.

Spectral Characterization and Validation

Key analytical data :

Parameter Value Source
Molecular Formula C₂₃H₁₉BrN₂O₃S
Molecular Weight 483.4 g/mol
IR (KBr) 1,724 cm⁻¹ (C=O), 1,585 cm⁻¹ (C=N)
¹H NMR (DMSO-d₆) δ 7.55–6.53 (ArH), δ 4.23 (CH₂)
LCMS m/z 483.4 [M+H]⁺

Challenges and Optimization Strategies

Stereochemical Control

The (E)-configuration is favored due to steric hindrance between the 4-methylbenzyl group and the imine proton. Polar solvents (e.g., DMF) enhance selectivity by stabilizing the transition state.

Purification Difficulties

  • Issue : Low solubility in common solvents.
  • Solution : Recrystallization from ethanol/water mixtures.

Yield Improvement

  • Catalyst screening : ZnCl₂ or FeCl₃ increases condensation efficiency.
  • Solvent-free conditions : Reduces side reactions in N-alkylation.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replace Cs₂CO₃ with K₂CO₃ for N-alkylation (saves ~40% reagent costs).
  • Use recycled DMF via distillation.

Green Chemistry Approaches

  • Microwave synthesis : Reduces energy consumption by 60%.
  • Aqueous workup : Minimizes organic waste.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-methylbenzylamine with a functionalized benzothiazine precursor. Key steps include:

  • Cyclization : Use of 2,4,6-trichlorotriazine as a coupling agent under inert conditions (N₂ atmosphere) to form the benzothiazine core .
  • Aminomethylene Introduction : Reaction with 4-bromoaniline in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol for high-purity yields (>90%) .
    • Characterization : Confirm via X-ray crystallography (for stereochemistry) and ¹H/¹³C NMR (for substituent positioning) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the E-configuration of the aminomethylene group and confirms the 2,2-dioxide moiety .
  • NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and the methylbenzyl group (δ 2.3–2.5 ppm); ¹³C NMR identifies carbonyl (δ 170–175 ppm) and sulfone (δ 55–60 ppm) signals .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 525.08) .

Advanced Research Questions

Q. How can researchers design experiments to analyze the compound’s reactivity under varying pH or temperature conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Conduct kinetic studies in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) and track byproducts (e.g., hydrolysis of the sulfone group) .
  • Thermal Analysis : Use DSC/TGA to identify decomposition temperatures (>200°C) and correlate with structural stability .
  • Contradiction Resolution : If conflicting data arise (e.g., unexpected byproducts), employ LC-MS/MS to isolate intermediates and propose revised mechanistic pathways .

Q. What strategies mitigate contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using uniform cell lines (e.g., HeLa or MCF-7) and control for solvent effects (DMSO concentration ≤0.1%) .
  • Dose-Response Validation : Perform IC₅₀ determinations in triplicate with orthogonal assays (e.g., MTT and apoptosis flow cytometry) to confirm cytotoxicity .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., bond angles affecting ligand-receptor interactions) with biological results to resolve discrepancies .

Q. How can computational modeling predict this compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, PDB ID: 1M17). Focus on the aminomethylene group’s hydrogen-bonding with catalytic lysine (K721) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy (MM-PBSA ΔG ≤ -8 kcal/mol) .
  • Validation : Compare predictions with in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying this compound’s photostability?

  • Methodological Answer :

  • Light Exposure : Use a UV chamber (λ = 365 nm, 10 mW/cm²) for 24–72 hours. Include dark controls (foil-wrapped samples) .
  • Degradation Metrics : Quantify via HPLC peak area reduction and monitor radical formation with ESR spectroscopy .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across conditions (p < 0.05 threshold) .

Q. How to optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Methodological Answer :

  • Co-Solvent Systems : Test cyclodextrin (e.g., HP-β-CD) or PEG-400 in PBS (10–20% w/v). Assess solubility via nephelometry and confirm stability via DSC .
  • Prodrug Approach : Introduce a hydrolyzable ester at the 4-methylbenzyl group (e.g., acetyl or phosphate) to enhance aqueous solubility .

Future Research Directions

Q. What unexplored applications exist in materials science for this compound?

  • Methodological Answer :

  • Nonlinear Optics (NLO) : Measure hyperpolarizability (β) via EFISHG experiments. High dipole moments from the bromophenyl and sulfone groups suggest potential .
  • Polymer Precursors : Explore copolymerization with styrene derivatives via radical initiation (AIBN, 70°C) to assess thermal stability .

Q. How can substituent modifications enhance the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃ at the benzyl position) to improve metabolic stability .
  • In Silico ADMET : Use SwissADME to predict logP (<5), CYP450 inhibition, and BBB permeability .

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